ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic structure, and is substituted with a benzofuran moiety and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
Without specific studies on “Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate”, it’s difficult to determine its exact mode of action. It’s worth noting that compounds with similar structures have been used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes .
Result of Action
Without specific research, it’s difficult to determine the molecular and cellular effects of “Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate”. Similar compounds have been used in the study of intracellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the benzofuran moiety and the ethyl ester group. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyridine core through cyclization of appropriate precursors.
Amidation: Introduction of the benzofuran moiety via an amidation reaction.
Esterification: Addition of the ethyl ester group through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: The compound may serve as a probe to study biological pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-benzofuran-2-carboxylate: Shares the benzofuran and ethyl ester moieties but lacks the pyrazolo[1,5-a]pyridine core.
Pyrazolo[1,5-a]pyrimidines: Similar fused bicyclic structure but with different substituents and potential biological activities.
Uniqueness
Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups and fused ring systems, which may confer distinct biological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-3-27-20(25)14-11-21-23-8-7-13(10-15(14)23)22-19(24)17-9-12-5-4-6-16(26-2)18(12)28-17/h4-11H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZTLFFLCFTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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